molecular formula C11H24Cl2N2 B1425912 N-cyclohexylpiperidin-4-amine dihydrochloride CAS No. 1452484-36-4

N-cyclohexylpiperidin-4-amine dihydrochloride

Cat. No.: B1425912
CAS No.: 1452484-36-4
M. Wt: 255.22 g/mol
InChI Key: HRWOTYLEULDDJE-UHFFFAOYSA-N
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Description

N-cyclohexylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylpiperidin-4-amine dihydrochloride typically involves the reaction of cyclohexylamine with piperidine derivatives. One common method includes the reductive amination of cyclohexanone with piperidine, followed by the formation of the dihydrochloride salt. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce various substituted piperidine compounds.

Scientific Research Applications

N-cyclohexylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.

    Medicine: Research into its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The pathways involved may include binding to neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • N-methylpiperidin-4-amine dihydrochloride
  • N-ethylpiperidin-4-amine dihydrochloride
  • N-cyclohexylpiperidin-4-ol

Uniqueness

N-cyclohexylpiperidin-4-amine dihydrochloride is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and physical properties compared to other piperidine derivatives

Properties

IUPAC Name

N-cyclohexylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h10-13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWOTYLEULDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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